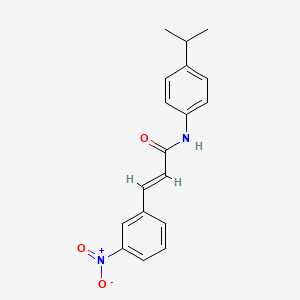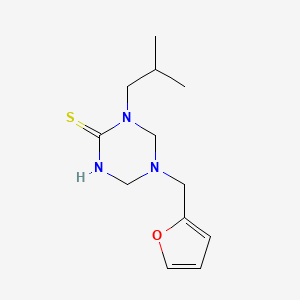![molecular formula C17H18N2O4 B5669454 N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide](/img/structure/B5669454.png)
N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide" is a part of a broad class of chemicals that have been extensively researched for their unique chemical and physical properties, which lend themselves to a variety of applications, particularly in the realm of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related oxazolidinones and furamides typically involves multi-step reaction sequences that leverage the reactivity of key functional groups to build the complex structures. For example, the synthesis of chiral oxazolidinones from d-phenylglycine shows the utility of these compounds as chiral auxiliaries for stereoselective conjugate additions (Davies, S., Sanganee, H., 1999). Similarly, the synthesis of strongly fluorescent oxazole derivatives highlights the complex strategies employed to construct these molecules, demonstrating their potential utility in asymmetric synthesis and their interesting fluorescence properties (Tang, Jiansheng, Verkade, J., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, revealing intricate details about their three-dimensional conformations. These analyses provide insights into the molecular basis for their reactivity and interactions, which are crucial for their applications in various fields.
Chemical Reactions and Properties
Chemical reactions involving oxazolidinones and furamides are diverse, including chemoselective reactions that lead to the formation of pyrimidinones and oxazolidines depending on the reacting partners and conditions. For instance, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles to yield hexahydro-4-pyrimidinones or oxazolidines are examples of the versatility of these compounds (Hajji, C., et al., 2002).
Physical Properties Analysis
The physical properties of oxazolidinones and furamides, such as solubility and thermal stability, are influenced by their molecular structures. Novel aromatic polyamides containing oxazolyl structures, for example, exhibit high thermal properties and good solubility in organic solvents, making them useful for high-performance material applications (Akutsu, F., et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, underline the potential of these compounds in drug design and development. The synthesis and evaluation of oxazolidinone derivatives as antimicrobial agents demonstrate their potential in addressing microbial resistance, highlighting the importance of understanding these compounds' chemical properties for medicinal chemistry applications (Patekar, Mukunda R., et al., 2022).
properties
IUPAC Name |
N,N-dimethyl-5-[[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-18(2)16(20)15-9-8-13(23-15)10-19-14(11-22-17(19)21)12-6-4-3-5-7-12/h3-9,14H,10-11H2,1-2H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLRQCOTUXKOIU-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2C(COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2[C@H](COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5669371.png)
![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)
![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)
![2-anilino-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5669402.png)
![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)
![rel-(1S,6R)-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5669415.png)

![4-(5-methoxy-2-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5669427.png)

![6-[4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5669440.png)

![2,9-dimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5669472.png)
